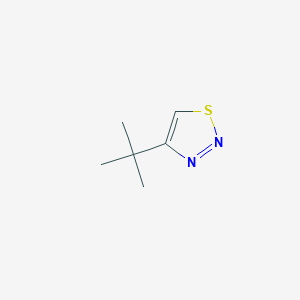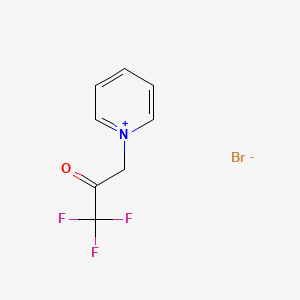
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide is a chemical compound known for its unique structure and reactivity. It features a pyridinium ion core substituted with a trifluoromethyl ketone group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 3,3,3-trifluoro-2-oxopropyl bromide. This reaction is carried out under controlled conditions, often in the presence of a base to facilitate the formation of the pyridinium ion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl ketone group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.
Cyclization Reactions: Intramolecular cyclization can occur, leading to the formation of cyclic intermediates.
Common Reagents and Conditions:
Nucleophiles: Ammonium acetate (NH4OAc) or amines are commonly used in substitution reactions.
Catalysts: Metal-free conditions are often employed, but catalysts like Lewis acids can enhance reaction rates.
Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are preferred.
Major Products: The major products formed from these reactions include 3-trifluoromethyl aniline derivatives and various cyclic compounds, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of potential drug candidates with unique pharmacological properties.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl ketone group acts as an electrophilic center, facilitating various addition and substitution reactions. The pyridinium ion enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
3,3,3-Trifluoro-2-oxopropyl chloride: Similar in structure but with a chloride substituent instead of a pyridinium ion.
3-Trifluoromethyl aniline: A derivative formed from the reactions of 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide.
Pyridinium ylides: Compounds with similar reactivity and applications in organic synthesis.
Uniqueness: this compound stands out due to its unique combination of a pyridinium ion and a trifluoromethyl ketone group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
53498-72-9 |
|---|---|
Molekularformel |
C8H7BrF3NO |
Molekulargewicht |
270.05 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-pyridin-1-ium-1-ylpropan-2-one;bromide |
InChI |
InChI=1S/C8H7F3NO.BrH/c9-8(10,11)7(13)6-12-4-2-1-3-5-12;/h1-5H,6H2;1H/q+1;/p-1 |
InChI-Schlüssel |
KXMYVTSDCIKLOR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC(=O)C(F)(F)F.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



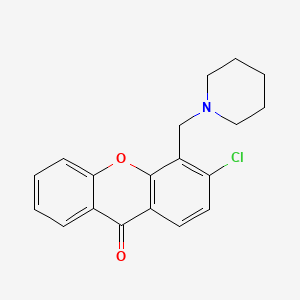
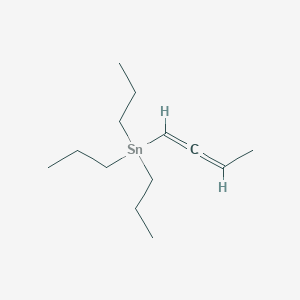
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)
![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
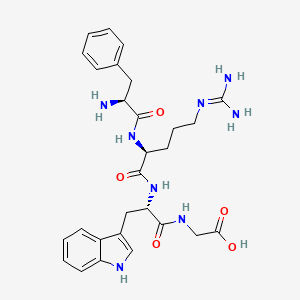
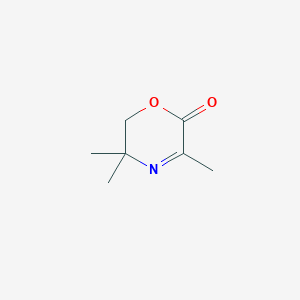
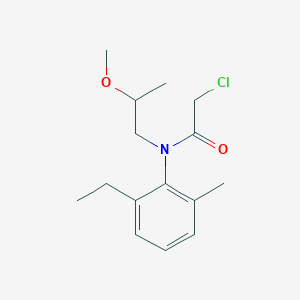

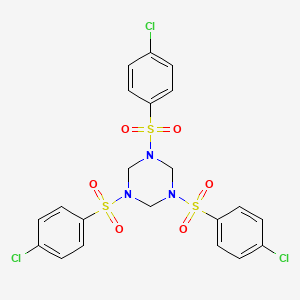
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)
![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)

